molecular formula C23H17BrN2OS B2614464 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 391221-12-8

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

カタログ番号 B2614464
CAS番号: 391221-12-8
分子量: 449.37
InChIキー: BCHGITXSZHRDNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenyl group, and a thiazole ring, all of which are aromatic. The bromine atom would be expected to be directly attached to one of the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive .

科学的研究の応用

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial potential. Specifically, it was tested against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicated that certain derivatives (designated as d1, d2, and d3) displayed promising antimicrobial activity . Further studies could explore their mechanism of action and potential clinical applications.

Anticancer Properties

Cancer remains a significant global health challenge. In the quest for novel anticancer agents, this compound was screened against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives d6 and d7 exhibited potent anticancer activity against breast cancer cells . Investigating their mode of action and potential synergies with existing therapies could be valuable.

Molecular Docking Studies

Computational approaches play a crucial role in drug discovery. Molecular docking studies were conducted to understand how the active compounds interact with specific receptors. Derivatives d1, d2, d3, d6, and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These findings suggest that these compounds could serve as lead candidates for rational drug design.

Thiazole Nucleus and Antimicrobial Properties

The thiazole nucleus, a key structural feature of this compound, has been associated with various medicinal properties. It has demonstrated anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Understanding the underlying mechanisms and optimizing the thiazole scaffold could lead to novel therapeutic agents.

Multidisciplinary Approaches

Addressing complex diseases like cancer requires multidisciplinary collaboration. Researchers can combine insights from chemistry, biology, and pharmacology to optimize the compound’s therapeutic potential. Additionally, exploring synergies with other agents or treatment modalities could yield innovative solutions.

作用機序

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Benzamides have been found to exhibit a wide range of biological activities, depending on their specific structures .

将来の方向性

The study of novel benzamide derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research on this compound could involve investigating its potential biological activities and optimizing its structure for specific applications .

特性

IUPAC Name

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGITXSZHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。